molecular formula C7H9ClO6P2S B1194850 Tiludronic Acid CAS No. 89987-06-4

Tiludronic Acid

カタログ番号: B1194850
CAS番号: 89987-06-4
分子量: 318.61 g/mol
InChIキー: DKJJVAGXPKPDRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Tiludronic acid plays a crucial role in biochemical reactions by inhibiting osteoclast activity. It interacts with enzymes such as protein-tyrosine-phosphatase, leading to the disruption of the cytoskeletal ring structure of osteoclasts . This interaction causes osteoclasts to detach from the bone surface, thereby inhibiting bone resorption . Additionally, this compound inhibits the osteoclastic proton pump, further reducing bone resorption .

Cellular Effects

This compound affects various cell types and cellular processes. It primarily influences osteoclasts by reducing their activity and inducing apoptosis . This reduction in osteoclast activity leads to decreased bone resorption and turnover . This compound also impacts cell signaling pathways by inhibiting the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces cellular energy levels, leading to osteoclast apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with osteoclasts. This compound is metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional . These non-functional molecules competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . Additionally, this compound inhibits the osteoclastic proton pump and disrupts the cytoskeletal ring structure, further inhibiting bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a long duration of action due to its slow clearance from the bone . This slow clearance results in a prolonged therapeutic window . Patients should be counseled regarding the risk of upper gastrointestinal mucosal irritation and gastric and duodenal ulcers . Long-term studies have shown that this compound remains effective in reducing bone resorption over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In horses, a dose of 0.1 mg/kg per day for 10 days has been shown to be effective in treating navicular disease . Higher doses, such as 1 mg/kg, produce immediate inhibitory effects on bone resorption . At high doses, this compound can cause adverse effects such as colic, tachycardia, and electrolyte disturbances . In rats, doses ranging from 0.5 to 50 mg/kg have shown dose-dependent inhibitory activity on bone resorption .

Metabolic Pathways

This compound is involved in several metabolic pathways. It blocks some of the osteoclast metabolic pathways, including the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces osteoclast activity and bone resorption . Additionally, this compound inhibits the organization of the cytoskeleton required for osteoclast activation and the osteoclastic proton pumps .

Transport and Distribution

This compound is widely distributed within cells and tissues. It is approximately 90% protein-bound in serum, mostly to albumin . The compound is rapidly cleared from the blood and stored in the bone, where it preferentially binds to active remodeling sites by attaching to hydroxyapatite crystals . The distribution of this compound in the bone is not uniform, with greater binding in cancellous bone than in cortical bone .

Subcellular Localization

This compound localizes primarily to bone tissue, where it exerts its inhibitory effects on osteoclasts . The compound binds to hydroxyapatite crystals in the bone, targeting active remodeling sites . This localization is crucial for its function in inhibiting bone resorption and reducing osteoclast activity .

化学反応の分析

生物活性

Tiludronic acid, a non-nitrogenous bisphosphonate, is primarily used in the treatment of various bone disorders, notably Paget's disease and osteoarthritis in horses. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, thereby influencing bone metabolism and density. This article delves into the mechanisms of action, pharmacokinetics, therapeutic efficacy, and relevant case studies associated with this compound.

This compound functions by targeting osteoclasts, the cells responsible for bone resorption. The compound is metabolized by osteoclasts into non-functional analogs of adenosine triphosphate (ATP), which leads to decreased cellular energy and promotes apoptosis of these cells. This reduction in osteoclast activity results in decreased bone turnover and preservation of bone mass.

Key mechanisms include:

  • Inhibition of Osteoclast Formation : this compound disrupts the cytoskeletal ring structure in osteoclasts, inhibiting their attachment to bone surfaces.
  • V-ATPase Inhibition : It inhibits the V-ATPase proton pump in osteoclasts, affecting proton transport and further diminishing osteoclastic activity .

Table 1: Relative Potency of Bisphosphonates

BisphosphonateRelative Potency
Etidronate1
Tiludronate10
Pamidronate100
Alendronate100-500
Ibandronate500-1000
Risedronate1000
Zoledronate5000

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Absorption : The oral bioavailability is approximately 6% when taken on an empty stomach. Food significantly reduces absorption.
  • Distribution : It is widely distributed to bone and soft tissues, with a half-life in bone exceeding 30 days .
  • Metabolism : Minimal metabolism occurs; it remains largely unchanged in systemic circulation.
  • Elimination : About 60% of the dose is excreted unchanged via urine within 13 days post-administration .

Therapeutic Efficacy

This compound has shown significant efficacy in clinical settings:

  • Paget’s Disease : Clinical trials indicate that this compound effectively reduces serum alkaline phosphatase (SAP) levels, a marker of bone turnover. In one study, over 50% reduction in SAP was observed in a significant percentage of patients after treatment .
  • Osteoarthritis : In horses, this compound has been shown to improve lameness associated with osteoarthritis, particularly affecting distal hock joints and the vertebral column .

Case Studies

  • Paget's Disease Treatment :
    • A study involving patients treated with this compound for three months showed a statistically significant decrease in SAP levels compared to placebo groups. The reduction was maintained during follow-up periods .
  • Veterinary Applications :
    • Research on horses demonstrated that this compound administration led to marked improvements in clinical signs of osteoarthritis, suggesting its potential as a therapeutic agent in veterinary medicine .
  • Bone Density Studies :
    • In preclinical studies using ovariectomized rats (a model for postmenopausal osteoporosis), this compound administration resulted in increased bone mineral density (BMD) at various skeletal sites, indicating its potential for managing osteoporosis .

特性

IUPAC Name

[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJJVAGXPKPDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149845-07-8 (disodium)
Record name Tiludronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10237966
Record name Tiludronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiludronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.97e+00 g/L
Record name Tiludronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption.
Record name Tiludronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89987-06-4
Record name Tiludronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89987-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiludronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiludronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiludronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILUDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tiludronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiludronic Acid
Reactant of Route 2
Tiludronic Acid
Reactant of Route 3
Tiludronic Acid
Reactant of Route 4
Tiludronic Acid
Reactant of Route 5
Tiludronic Acid
Reactant of Route 6
Reactant of Route 6
Tiludronic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。